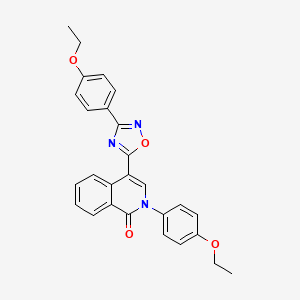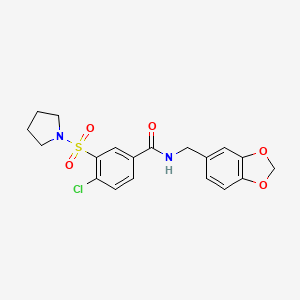
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide” is a complex organic molecule. It contains a benzodioxole group (a benzene ring fused to a 1,3-dioxole), a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), and a sulfonyl group (a sulfur atom bonded to two oxygen atoms and one carbon atom). The presence of these functional groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the positions of atoms in the molecule and the lengths and angles of chemical bonds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the benzodioxole group might undergo electrophilic aromatic substitution reactions, and the pyrrolidine ring might participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of polar functional groups (like the sulfonyl group) could influence the compound’s solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Pharmacological Characterization of Kappa-Opioid Receptors Antagonists
Research on kappa-opioid receptor (KOR) antagonists, such as PF-04455242, offers insights into the potential therapeutic applications for depression and addiction disorders. These compounds show high affinity for KORs and exhibit selectivity over other opioid receptors, suggesting their role in modulating mood and stress responses without the typical opioid-related side effects (Grimwood et al., 2011).
Ring Halogenation Techniques in Organic Synthesis
The study by Bovonsombat and Mcnelis (1993) explores the halogenation of polyalkylbenzenes, contributing to the field of organic synthesis by providing methods to introduce halogen atoms into complex organic molecules. This research supports the development of novel compounds with potential applications in medicinal chemistry and materials science (Bovonsombat & Mcnelis, 1993).
Investigation of Antimycobacterial Compounds
Nawrot et al. (2020) designed and synthesized a series of N-pyridinylbenzamides to evaluate their antimycobacterial activity. This research contributes to the search for new treatments against tuberculosis by exploring the structure-activity relationships of these compounds. Their findings highlight the potential of certain N-pyridinylbenzamides as effective antimycobacterial agents (Nawrot et al., 2020).
Development of Novel Anticancer Compounds
The synthesis and evaluation of Pd(II) and Pt(II) complexes with N,N-donor benzimidazole ligands demonstrate the potential of these complexes as anticancer agents. The study by Ghani and Mansour (2011) provides valuable insights into the design of metal-based drugs, contributing to the development of new therapeutic options for cancer treatment (Ghani & Mansour, 2011).
Electrochemical Sensing Applications
Karimi-Maleh et al. (2014) developed a high-sensitive biosensor based on a nanocomposite-modified electrode for the determination of glutathione and piroxicam. This research highlights the application of novel nanomaterials in biosensing, offering advancements in the detection and quantification of biomolecules and pharmaceuticals (Karimi-Maleh et al., 2014).
Wirkmechanismus
Mode of Action
Compounds with similar structures have been reported to exhibit various biological activities . For instance, some 1,3-benzodioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have shown anticancer activity against various cancer cell lines .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have potential anticancer effects.
Safety and Hazards
Zukünftige Richtungen
The future research directions for a compound like this could involve further studies to explore its chemical reactivity, biological activity, and potential applications. This could include testing the compound in biological assays, studying its mechanism of action, and optimizing its properties through chemical modifications .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5S/c20-15-5-4-14(10-18(15)28(24,25)22-7-1-2-8-22)19(23)21-11-13-3-6-16-17(9-13)27-12-26-16/h3-6,9-10H,1-2,7-8,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSDCPSGOMKNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
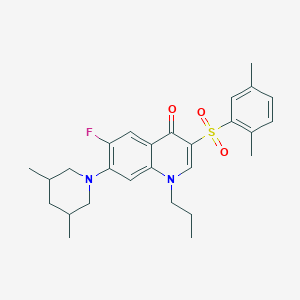
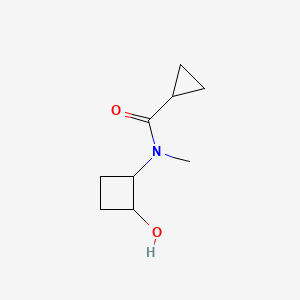
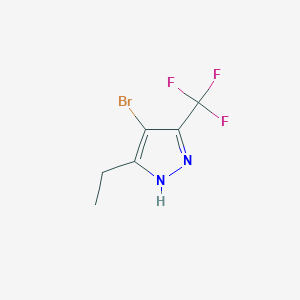
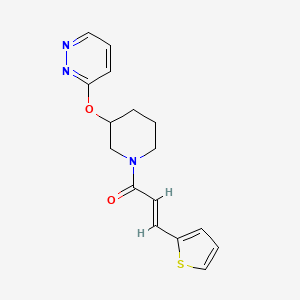

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyridine-3-carbonitrile](/img/structure/B2931212.png)

![Methyl 2-{[2-(3,4-dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetate](/img/structure/B2931214.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2931217.png)
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2931221.png)
![5-(furan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2931222.png)
![7-{[(4-Fluorobenzyl)oxy]methyl}-4-(phenylsulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2931223.png)
